Cas no 1017587-57-3 ((2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane)

(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane structure
1017587-57-3 structure
Product name:(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane
CAS No:1017587-57-3
MF:C36H38O5S
Molecular Weight:582.7489
MDL:MFCD11112183
CID:1130259
PubChem ID:125307182

(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane 化学的及び物理的性質

名前と識別子

    • Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside
    • Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside
    • (2S,3S,4S,5S,6S)-3,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane
    • -<small>D<
    • Gal[246Bn,3All]-β-SPh
    • SODIUM GLUCOHEPTONATE
    • (2R,3R,4R,5R,6R)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane
    • (2R,3S,4S,5R,6S)-4-(Allyloxy)-3,5-bis(benzyloxy)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran
    • (2R,3S,4S,5R,6S)-3,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane
    • T71530
    • 1017587-57-3
    • CS-0214483
    • (2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane
    • MDL: MFCD11112183
    • インチ: 1S/C36H38O5S/c1-2-23-38-34-33(39-25-29-17-9-4-10-18-29)32(27-37-24-28-15-7-3-8-16-28)41-36(42-31-21-13-6-14-22-31)35(34)40-26-30-19-11-5-12-20-30/h2-22,32-36H,1,23-27H2/t32-,33-,34-,35-,36-/m1/s1
    • InChIKey: OZARVANREPUDBF-JZPVOVDPSA-N
    • SMILES: S(C1C([H])=C([H])C([H])=C([H])C=1[H])[C@]1([H])[C@@]([H])([C@@]([H])([C@@]([H])([C@@]([H])(C([H])([H])OC([H])([H])C2C([H])=C([H])C([H])=C([H])C=2[H])O1)OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])OC([H])([H])C([H])=C([H])[H])OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

  • 精确分子量: 582.24400
  • 同位素质量: 582.24399548g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 42
  • 回転可能化学結合数: 15
  • 複雑さ: 726
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 5
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 71.4
  • XLogP3: 7

じっけんとくせい

  • 密度みつど: 1.19±0.1 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 693.1±55.0 °C at 760 mmHg
  • フラッシュポイント: 373.0±31.5 °C
  • Solubility: Insuluble (1.3E-4 g/L) (25 ºC),
  • PSA: 71.45000
  • LogP: 7.46240
  • じょうきあつ: 0.0±2.1 mmHg at 25°C

(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane Security Information

(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
C380173-100mg
(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane
1017587-57-3
100mg
$ 135.00 2022-06-06
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
P1660-1G
Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside
1017587-57-3 >98.0%(HPLC)
1g
¥155.00 2024-04-18
TRC
C380173-10mg
(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane
1017587-57-3
10mg
$ 50.00 2022-06-06
SHENG KE LU SI SHENG WU JI SHU
sc-473756-1 g
Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside,
1017587-57-3
1g
¥5,212.00 2023-07-11
A2B Chem LLC
AE13812-250mg
Phenyl 3-o-allyl-2,4,6-tri-o-benzyl-1-thio-beta-d-galactopyranoside
1017587-57-3 >98.0%(HPLC)
250mg
$173.00 2024-04-20
Aaron
AR008W5C-250mg
Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside
1017587-57-3 98%
250mg
$193.00 2025-03-05
A2B Chem LLC
AE13812-1g
Phenyl 3-o-allyl-2,4,6-tri-o-benzyl-1-thio-beta-d-galactopyranoside
1017587-57-3 >98.0%(HPLC)
1g
$475.00 2024-04-20
1PlusChem
1P008VX0-1g
Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside
1017587-57-3 >98.0%(HPLC)
1g
$432.00 2023-12-27
abcr
AB261766-1g
Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside; .
1017587-57-3
1g
€408.40 2025-02-19
TRC
C380173-50mg
(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane
1017587-57-3
50mg
$ 95.00 2022-06-06

(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane 関連文献

(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxaneに関する追加情報

Recent Advances in the Study of (2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane (CAS: 1017587-57-3)

The compound (2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane (CAS: 1017587-57-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and implications for drug development.

Recent studies have highlighted the compound's role as a key intermediate in the synthesis of complex glycosides and glycoconjugates, which are of particular interest in the development of novel therapeutics. The presence of multiple phenylmethoxy and phenylsulfanyl groups in its structure contributes to its stability and reactivity, making it a valuable building block in organic synthesis. Researchers have successfully utilized this compound in the construction of glycosidic linkages, which are critical for the biological activity of many natural products and pharmaceuticals.

In terms of biological activity, preliminary investigations suggest that (2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane exhibits promising interactions with various enzymes involved in carbohydrate metabolism. Specifically, it has been shown to inhibit certain glycosidases, which play a crucial role in processes such as viral entry and cancer cell metastasis. These findings open new avenues for the development of enzyme inhibitors targeting these pathways.

Moreover, the compound's unique structural features have been exploited in the design of prodrugs and drug delivery systems. Its ability to undergo controlled degradation under physiological conditions makes it an attractive candidate for targeted drug release. Recent studies have demonstrated its potential in enhancing the bioavailability of poorly soluble drugs, thereby improving their therapeutic efficacy.

Despite these promising developments, challenges remain in the large-scale synthesis and optimization of this compound. Researchers are actively exploring more efficient synthetic routes and purification methods to address these issues. Additionally, further in vitro and in vivo studies are needed to fully elucidate its pharmacological profile and safety.

In conclusion, (2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane represents a versatile and valuable tool in chemical biology and drug discovery. Its unique properties and potential applications warrant continued investigation, and future research is expected to uncover even more opportunities for its use in medicine.

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(CAS:1017587-57-3)(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane
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